N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea
Description
N-[2-(4-Methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea (CAS: 514199-72-5) is a synthetic phenylurea derivative with a molecular formula of C₁₉H₂₁F₃N₄O and a molecular weight of 378.4 g/mol . Its structure features:
- A phenylurea backbone with substituents at the 2- and 5-positions of the aromatic ring.
- A trifluoromethyl (-CF₃) group at position 5, known to improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-25-9-11-26(12-10-25)17-8-7-14(19(20,21)22)13-16(17)24-18(27)23-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUVKIPEMSGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a suitable candidate for drug development.
The biological activity of this compound primarily involves:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For instance, compounds with structural similarities have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR, which is pivotal in many cancers .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
- Antimicrobial Activity : There is evidence suggesting that related compounds may possess antimicrobial properties, particularly against Mycobacterium species, highlighting their potential in treating infections .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 1 to 10 µM across different cell types, suggesting a potent antitumor effect.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to controls. These findings support its potential as a therapeutic agent in oncology.
Data Table
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical distinctions between the target compound and structurally related analogs:
Functional Implications
Substituent Effects: The 4-methylpiperazino group in the target compound contrasts with the 4-chloro group in CTPPU. Piperazine derivatives are common in pharmaceuticals due to their solubility and ability to modulate receptor binding . The trifluoromethyl group in all listed compounds enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Urea vs. Acetamide Linkages :
- The target compound and CTPPU derivatives utilize a urea (-NHCONH-) backbone , which is associated with kinase inhibition and apoptosis induction in cancer cells .
- In contrast, the acetamide-containing analog () may exhibit different binding kinetics due to reduced hydrogen-bonding capacity .
Biological Activity: CTPPU and CTP-(4-OH)-PU demonstrated antiproliferative effects in NSCLC cells, inducing G2/M cell cycle arrest . Forchlorfenuron, a urea-based pesticide, highlights the structural versatility of urea derivatives but underscores the target compound’s likely specialization in pharmaceutical contexts due to its piperazine moiety .
Research Findings and Mechanistic Insights
Anticancer Potential
Pharmacokinetic Advantages
- The 4-methylpiperazino group likely enhances aqueous solubility, addressing a common limitation of lipophilic anticancer agents .
- The trifluoromethyl group may reduce oxidative metabolism, extending plasma half-life relative to non-fluorinated compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling 4-methylpiperazine derivatives with trifluoromethyl-substituted aryl intermediates. For example, a nucleophilic substitution reaction using 1-(2-(trifluoromethyl)phenyl)piperazine and phenylurea precursors under reflux in anhydrous solvents (e.g., DMF or THF) can yield the target compound. Purification via normal-phase chromatography (e.g., 10% methanol/dichloromethane) is critical to achieve >95% purity, as validated by LCMS and NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology :
- LCMS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities.
- 1H/13C NMR : Validates the urea linkage, trifluoromethyl group, and piperazine ring positions. For example, the NH protons of urea typically appear as broad singlets at δ 8.5–9.5 ppm .
- HPLC : Quantifies purity under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or nephelometry.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) followed by HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl and piperazine moieties?
- Methodology :
- Substituent Variation : Replace the 4-methylpiperazine group with morpholine or thiomorpholine to evaluate steric/electronic effects on receptor binding.
- Trifluoromethyl Modifications : Introduce chloro or methyl groups at the 5-position to assess hydrophobic interactions.
- Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., FAK or EGFR) to correlate structural changes with activity .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Counter-Screens : Test against off-target kinases (e.g., PDGFR, VEGFR) to rule out non-specific effects.
- Metabolic Stability : Use liver microsomal assays to determine if compound degradation contributes to potency discrepancies .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?
- Methodology :
- Pharmacokinetics : Administer intravenously/orally to rodents and measure plasma half-life via LC-MS/MS. Monitor metabolites (e.g., dealkylated piperazine derivatives).
- Disease Models : Use murine colitis or ulcerative intestinal injury models to test FAK-mediated mucosal healing, as seen with structurally related compounds .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Simulate binding to FAK or EGFR kinases using AutoDock Vina. Focus on interactions between the trifluoromethyl group and hydrophobic pockets.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
